![molecular formula C32H22O2 B14287262 (1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone] CAS No. 141060-36-8](/img/structure/B14287262.png)
(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] is an organic compound with a complex structure that includes a phenylene group and biphenyl groups connected through methanone linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] typically involves the reaction of 1,3-dibromobenzene with 4-biphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the phenylene or biphenyl rings can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Diacetylbenzene
- m-Diacetylbenzene
- m-Acetyl acetophenone
- 3-CH3CO-C6H4-COCH3
- Benzene-1,3-bis(acetyl)
Comparison: (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] is unique due to its biphenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability, higher molecular weight, and potential for diverse applications in advanced materials and biological research.
Eigenschaften
CAS-Nummer |
141060-36-8 |
|---|---|
Molekularformel |
C32H22O2 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
[3-(4-phenylbenzoyl)phenyl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C32H22O2/c33-31(27-18-14-25(15-19-27)23-8-3-1-4-9-23)29-12-7-13-30(22-29)32(34)28-20-16-26(17-21-28)24-10-5-2-6-11-24/h1-22H |
InChI-Schlüssel |
VLTKLVZRHKYFJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



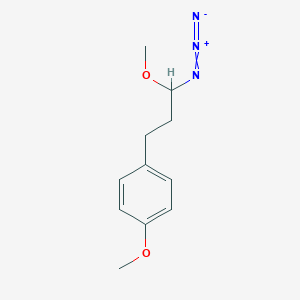
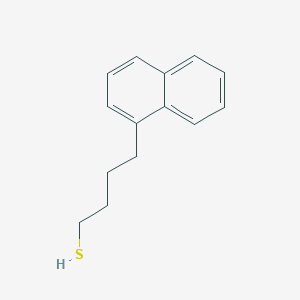
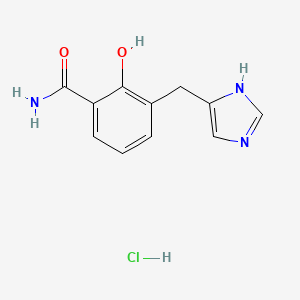
![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)
![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
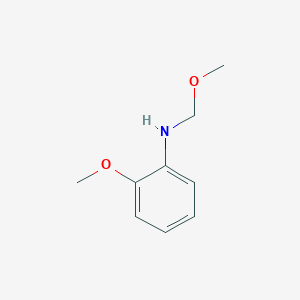
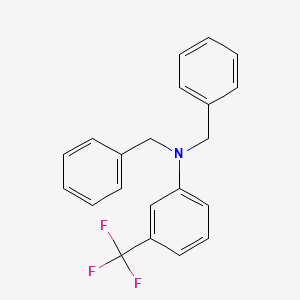
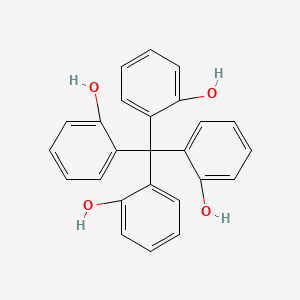
![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
![9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline](/img/structure/B14287242.png)
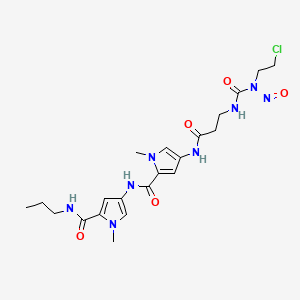
![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran](/img/structure/B14287248.png)
